molecular formula C11H12N2O B139813 (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol CAS No. 153863-35-5

(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol

Cat. No.: B139813
CAS No.: 153863-35-5
M. Wt: 188.23 g/mol
InChI Key: JTNWKZVHKLAHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzaldehyde derivatives . The reaction is catalyzed by sodium acetate at room temperature, resulting in high to excellent yields of the desired product. The structures of the synthesized compounds are characterized by physicochemical properties and spectral means, such as IR and NMR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of multi-component reactions and catalytic processes to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol involves its interaction with molecular targets and pathways within biological systems. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The compound’s ability to scavenge free radicals also contributes to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-10(8-14)7-12-13(9)11-5-3-2-4-6-11/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNWKZVHKLAHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380078
Record name (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153863-35-5
Record name 5-Methyl-1-phenyl-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153863-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.